

# Interpreting Mesdopetam clinical trial primary vs. secondary endpoints

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## Compound of Interest

Compound Name: *Mesdopetam hemitartrate*

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## Navigating Mesdopetam Clinical Trials: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the clinical trial data of Mesdopetam, a dopamine D3 receptor antagonist under investigation for Parkinson's disease-related levodopa-induced dyskinesia (LID).

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mesdopetam?

A1: Mesdopetam is a dopamine D3 receptor antagonist.<sup>[1][2]</sup> It exhibits a preference for the D3 receptor over the D2 receptor.<sup>[3]</sup> By blocking D3 autoreceptors, Mesdopetam is thought to modulate dopamine release in key brain regions, which may contribute to its therapeutic effects in reducing levodopa-induced dyskinesia.<sup>[3]</sup>

Q2: Why did the primary endpoint of the Phase IIb trial for Mesdopetam not achieve statistical significance?

A2: The primary endpoint in the Phase IIb trial was the change in daily hours of "good ON-time" without troublesome dyskinesia, as assessed by patient diaries.<sup>[4][5]</sup> While the trial did not meet this primary endpoint, it's important to note that secondary endpoints showed significant

anti-dyskinetic effects.[4][5] This discrepancy can occur for various reasons, including the choice of the primary endpoint measure, patient reporting variability in diaries, and the specific patient population studied.

Q3: What was the key secondary endpoint in the Phase IIb trial that showed a significant effect?

A3: A key secondary endpoint that demonstrated a statistically significant and clinically meaningful effect was the Unified Dyskinesia Rating Scale (UDysRS).[4][5] Specifically, the sum of parts 1, 3, and 4 of the UDysRS, which measures the severity and disability associated with ON-phase dyskinesia, showed significant improvement with Mesdopetam treatment, particularly at the 7.5 mg twice-daily dose.[4][6]

Q4: How is the primary endpoint for the planned Phase III trial different from the Phase IIb trial?

A4: Based on the promising results from the secondary endpoint in the Phase IIb trial, the planned Phase III program for Mesdopetam will use the change in the Unified Dyskinesia Rating Scale (UDysRS), specifically the sum of parts 1, 3, and 4, as the primary efficacy endpoint. This strategic shift aligns the primary outcome measure with the endpoint that demonstrated a robust and clinically relevant signal in the preceding trial.

Q5: Where can I find the detailed results of the Phase IIb trial?

A5: The top-line results of the Phase IIb trial (study IRL790C005) have been publicly announced and are available in press releases from IRLAB. For more detailed data, referring to publications in peer-reviewed journals and presentations at scientific conferences is recommended. The study is registered on [clinicaltrials.gov](https://clinicaltrials.gov) under the identifier NCT04435431.  
[5]

## Troubleshooting Guide

Issue: Difficulty in reconciling the non-significant primary endpoint with the positive secondary endpoint results in the Phase IIb trial.

Troubleshooting Steps:

- Understand the nuances of the endpoints:

- "Good ON-time" (Primary Endpoint): This is a patient-reported outcome from a daily diary. It can be influenced by subjective patient perception and recall bias. Patients categorize their time into "OFF," "ON with no dyskinesia," "ON with non-troublesome dyskinesia," and "ON with troublesome dyskinesia." "Good ON-time" typically combines "ON with no dyskinesia" and "ON with non-troublesome dyskinesia."
- UDysRS (Secondary Endpoint): This is a more objective, clinician- and patient-rated scale that provides a comprehensive assessment of dyskinesia's severity, impact on daily activities, and patient perception of disability.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Consider the data: While the overall change in "good ON-time" was not statistically significant across all doses in the Full Analysis Set (FAS), a dose-dependent reduction in OFF-time was observed.[\[4\]](#) Furthermore, in the protocol-compliant population, a significant increase in "good ON-time" was seen at the highest dose.[\[4\]](#)
- Focus on the strength of the UDysRS signal: The significant improvement in the UDysRS, a well-validated and comprehensive measure of dyskinesia, provides strong evidence of Mesdopetam's anti-dyskinetic effect.[\[4\]](#)[\[6\]](#) The consistency of this effect across different time points in the study further strengthens this finding.[\[6\]](#)

Issue: Accessing detailed experimental protocols for the clinical trial endpoints.

Solution:

Below are the detailed methodologies for the key experiments cited in the Mesdopetam clinical trials.

## Experimental Protocols

### Unified Dyskinesia Rating Scale (UDysRS)

- Objective: To provide a comprehensive assessment of dyskinesia, including its severity, anatomical distribution, and impact on daily life, as well as the patient's perception of disability.[\[7\]](#)[\[10\]](#)
- Methodology: The UDysRS is divided into four parts:[\[10\]](#)

- Part 1: Historical Disability (Patient Perceptions) of On-Dyskinesia Impact: This section assesses the patient's experience of dyskinesia during the "ON" state over the past week through a series of questions about the impact on activities of daily living.
- Part 2: Historical Disability (Patient Perceptions) of Off-Dystonia Impact: This part evaluates the patient's experience of dystonia during "OFF" periods.
- Part 3: Objective Impairment: A trained clinician rates the severity and anatomical distribution of dyskinesia (both choreic and dystonic) while the patient performs four specific activities.
- Part 4: Objective Disability: The clinician assesses the degree of functional disability caused by the dyskinesia observed during the tasks in Part 3.
- Scoring: Each part has a maximum point value, and a higher score indicates greater impairment or disability.[\[10\]](#) In the Mesdopetam Phase IIb and upcoming Phase III trials, the primary analysis focuses on the sum of scores from Parts 1, 3, and 4.

## Patient Diary for "Good ON-time" Assessment

- Objective: To quantify the daily duration of different motor states experienced by a Parkinson's disease patient.
- Methodology:
  - Patients are provided with a diary, often referred to as a Hauser diary, to record their motor state at regular intervals (e.g., every 30 minutes) throughout a 24-hour period.[\[11\]](#)
  - The defined motor states typically include:
    - Asleep[\[11\]](#)
    - OFF: A state of poor motor function.[\[11\]](#)
    - ON without dyskinesia: A state of good motor function without involuntary movements.
    - ON with non-troublesome dyskinesia: Good motor function with the presence of involuntary movements that are not bothersome to the patient.

- ON with troublesome dyskinesia: Good motor function but with bothersome involuntary movements.<sup>[12]</sup>
  - "Good ON-time" is calculated as the sum of the time spent in the "ON without dyskinesia" and "ON with non-troublesome dyskinesia" states.
- Data Collection: Patients are trained on how to properly complete the diary to ensure consistency and accuracy of the reported data.

## Data Presentation

Table 1: Summary of Key Efficacy Results from the Mesdopetam Phase IIb Trial (Full Analysis Set)

Endpoint	Placebo	Mesdopetam (2.5 mg b.i.d.)	Mesdopetam (5 mg b.i.d.)	Mesdopetam (7.5 mg b.i.d.)
Change from Baseline in "Good ON-time" (hours)	-	Not Statistically Significant	Not Statistically Significant	Not Statistically Significant
Change from Baseline in UDysRS (Parts 1, 3, & 4)	-	Significant Improvement	-	Significant Improvement (p=0.026 at 12 weeks)
Change from Baseline in OFF-time (hours)	-	Numerical Improvement	Numerical Improvement	Dose-dependent Numerical Improvement

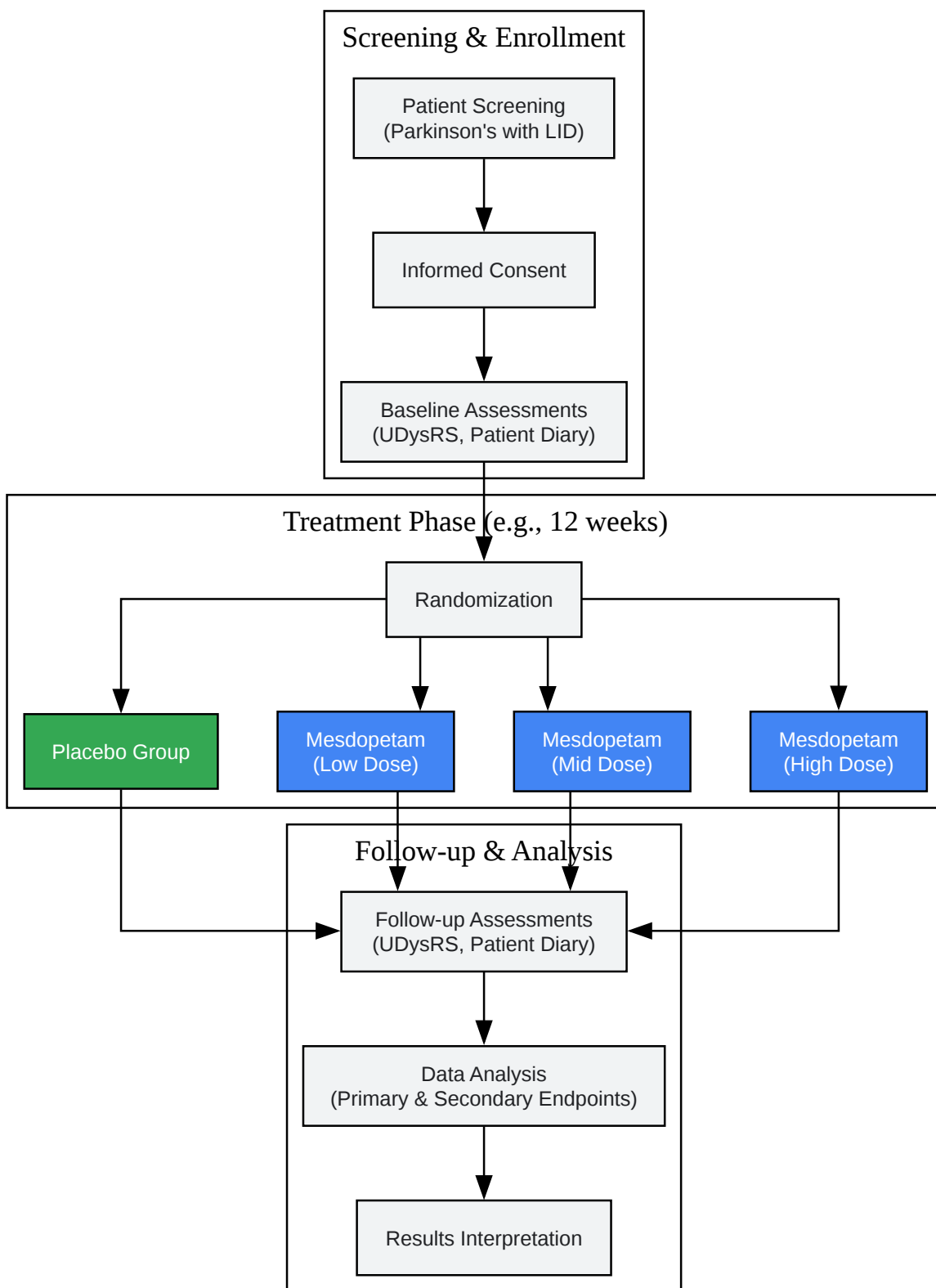
Note: This table provides a summary of the top-line results. For detailed statistical values, please refer to the official study publications.<sup>[4]</sup>

## Visualizations

### Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of Mesdopetam and the general workflow of its clinical trials.

Caption: Proposed mechanism of action of Mesdopetam as a dopamine D3 receptor antagonist.



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